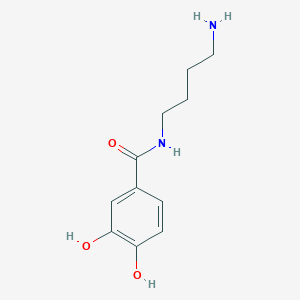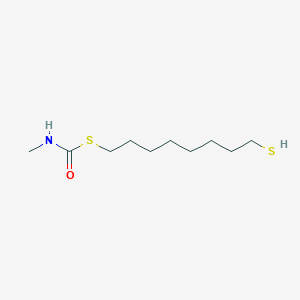![molecular formula C11H19N B12521913 1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane] CAS No. 779340-14-6](/img/structure/B12521913.png)
1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic framework fused with a cyclopentane ring, incorporating a nitrogen atom within its structure. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable bicyclic amine, the cyclopentane ring can be introduced through a series of reactions involving cyclization agents and catalysts.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for industrial application. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the nitrogen-containing ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Researchers explore its potential as a pharmacophore in drug design, aiming to develop new medications with improved efficacy and safety profiles.
Industry: Its structural properties may be utilized in the development of novel materials or as intermediates in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane]
- 2-Azabicyclo[3.2.1]octane
Comparison: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, while 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane] and 2-Azabicyclo[3.2.1]octane share some structural similarities, their specific ring systems and functional groups lead to variations in their chemical behavior and biological activities.
Eigenschaften
CAS-Nummer |
779340-14-6 |
|---|---|
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
spiro[1-azabicyclo[4.2.0]octane-2,1'-cyclopentane] |
InChI |
InChI=1S/C11H19N/c1-2-7-11(6-1)8-3-4-10-5-9-12(10)11/h10H,1-9H2 |
InChI-Schlüssel |
CMNYDDSLIZXSHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCCC3N2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


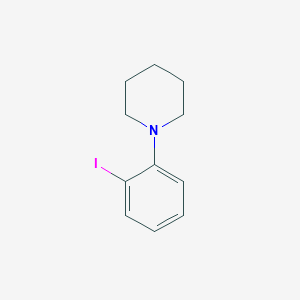
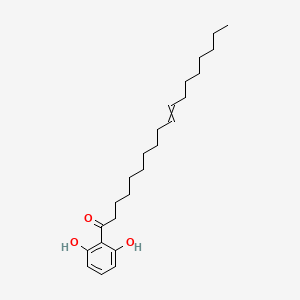
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
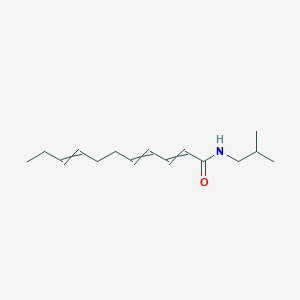
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
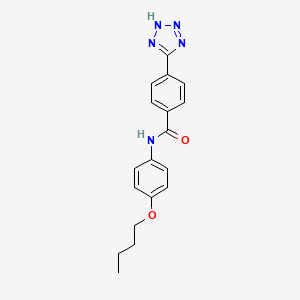
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
